

Spectroscopic Profile of 2-Chloro-6-fluorobenzaldehyde: A Technical Guide

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Compound of Interest

Compound Name: 2-Chloro-6-fluorobenzaldehyde

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This technical guide provides a comprehensive overview of the spectroscopic data for **2-Chloro-6-fluorobenzaldehyde** (CAS No. 387-45-1), a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1] This document is intended for researchers, scientists, and professionals in drug development, offering detailed spectroscopic data and the methodologies for their acquisition.

Molecular Structure and Properties

2-Chloro-6-fluorobenzaldehyde is a disubstituted benzaldehyde with the chemical formula C_7H_4ClFO . [2][3][4][5] Its structure, featuring a chlorine and a fluorine atom ortho to the aldehyde group, gives rise to a unique spectroscopic signature.

Table 1: Physicochemical Properties of **2-Chloro-6-fluorobenzaldehyde**

Property	Value
Molecular Weight	158.56 g/mol [2][4][5][6]
Appearance	White to yellow crystalline solid[6]
Melting Point	32-35 °C[5]
CAS Number	387-45-1[2][3][4][5]

Spectroscopic Data

The following sections present the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **2-Chloro-6-fluorobenzaldehyde**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

Table 2: ^1H NMR Spectroscopic Data for **2-Chloro-6-fluorobenzaldehyde**

Chemical Shift (ppm)	Multiplicity	Coupling Constant (J) in Hz	Assignment
10.4	s	-	Aldehydic proton (-CHO)
7.6-7.8	m	-	Aromatic protons
7.2-7.4	m	-	Aromatic protons

Note: Specific chemical shifts and coupling constants can vary slightly depending on the solvent and instrument used. The data presented is a representative spectrum.

Table 3: ^{13}C NMR Spectroscopic Data for **2-Chloro-6-fluorobenzaldehyde**

Chemical Shift (ppm)	Assignment
187.0 (d, J=~3 Hz)	C=O (Aldehyde)
162.5 (d, J=~260 Hz)	C-F
136.0 (d, J=~4 Hz)	C-Cl
133.0 (d, J=~10 Hz)	Aromatic CH
127.0 (d, J=~3 Hz)	Aromatic C-CHO
126.0 (d, J=~22 Hz)	Aromatic CH
118.0 (d, J=~22 Hz)	Aromatic CH

Note: The carbon attached to fluorine and adjacent carbons exhibit splitting due to C-F coupling. The assignments are based on predicted values and require confirmation by 2D NMR techniques for unambiguous assignment.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

Table 4: IR Absorption Bands for **2-Chloro-6-fluorobenzaldehyde**

Wavenumber (cm ⁻¹)	Intensity	Assignment
3050-3100	Medium	Aromatic C-H stretch
2850-2950	Medium	Aldehydic C-H stretch
1700-1720	Strong	C=O stretch (Aldehyde)
1580-1600	Medium-Strong	Aromatic C=C stretch
1450-1480	Medium-Strong	Aromatic C=C stretch
1200-1250	Strong	C-F stretch
780-820	Strong	C-Cl stretch

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Table 5: Mass Spectrometry Data for **2-Chloro-6-fluorobenzaldehyde**

m/z	Relative Intensity (%)	Assignment
158/160	High	[M] ⁺ (Molecular ion peak, showing isotopic pattern for Chlorine)
157/159	High	[M-H] ⁺
129/131	Medium	[M-CHO] ⁺
94	Medium	[C ₆ H ₃ F] ⁺
75	Low	[C ₆ H ₃] ⁺

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for **2-Chloro-6-fluorobenzaldehyde**.

NMR Spectroscopy

Sample Preparation:

- Approximately 10-20 mg of **2-Chloro-6-fluorobenzaldehyde** is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a clean, dry NMR tube.
- The solution is vortexed to ensure homogeneity.

¹H NMR Spectroscopy:

- Instrument: A 400 MHz (or higher) NMR spectrometer.
- Parameters:

- Number of scans: 16-32
- Relaxation delay: 1-2 seconds
- Pulse width: 30-45 degrees
- Spectral width: -2 to 12 ppm
- Temperature: 298 K

¹³C NMR Spectroscopy:

- Instrument: A 100 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer.
- Parameters:
 - Number of scans: 1024-4096 (or more, depending on concentration)
 - Relaxation delay: 2-5 seconds
 - Pulse program: Proton-decoupled
 - Spectral width: 0 to 200 ppm
 - Temperature: 298 K

Fourier-Transform Infrared (FTIR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

- The ATR crystal (e.g., diamond) is cleaned with a suitable solvent (e.g., isopropanol) and a background spectrum is collected.
- A small amount of solid **2-Chloro-6-fluorobenzaldehyde** is placed directly onto the ATR crystal.
- Pressure is applied to ensure good contact between the sample and the crystal.

Data Acquisition:

- Instrument: A benchtop FTIR spectrometer.
- Parameters:
 - Spectral range: 4000-400 cm^{-1}
 - Resolution: 4 cm^{-1}
 - Number of scans: 16-32

Electron Ionization Mass Spectrometry (EI-MS)

Sample Introduction:

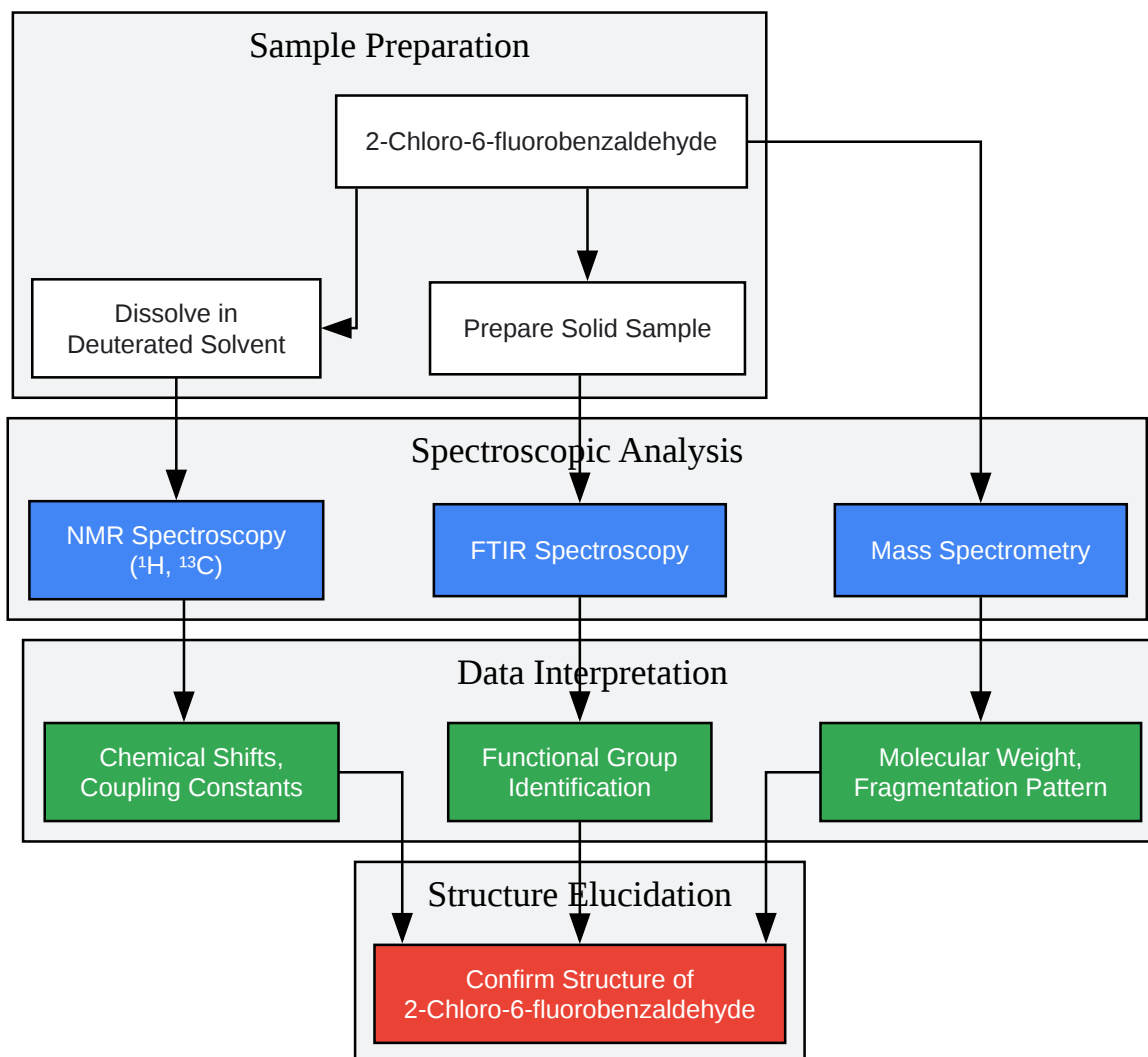
- A dilute solution of **2-Chloro-6-fluorobenzaldehyde** in a volatile solvent (e.g., methanol, dichloromethane) is prepared.
- The sample is introduced into the ion source via a direct insertion probe or through a gas chromatograph (GC-MS).

Data Acquisition:

- Instrument: A mass spectrometer equipped with an electron ionization source.
- Parameters:
 - Ionization energy: 70 eV.[\[7\]](#)
 - Mass range: m/z 40-400
 - Source temperature: 200-250 $^{\circ}\text{C}$

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of **2-Chloro-6-fluorobenzaldehyde**.



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Caption: Logical workflow for the spectroscopic analysis of **2-Chloro-6-fluorobenzaldehyde**.

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References

- 1. Electron-Spray Ionization Mass Spectrometry [bio-protocol.org]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. 2-Chloro-6-fluorobenzaldehyde(387-45-1) 1H NMR [m.chemicalbook.com]
- 4. 2-Chloro-6-fluorobenzaldehyde | C₇H₄ClFO | CID 67847 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-Chloro-6-fluorobenzaldehyde - Wikipedia [en.wikipedia.org]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. Electron Ionization - Creative Proteomics [creative-proteomics.com]
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